Reactivity Superiority in TCRA: 95% Yield vs. 75% for 4-Nitrophenylacetonitrile
In a direct amino acid-catalyzed three-component reductive alkylation (TCRA) reaction, 2-(4-nitrophenyl)propanenitrile demonstrates significantly higher reactivity than its non-methylated counterpart, 4-nitrophenylacetonitrile. The reaction of 4-nitrophenylacetonitrile with 4-methoxybenzaldehyde and a dihydropyridine reductant proceeds with a yield of approximately 75%, while the analogous reaction with 2-(4-nitrophenyl)propanenitrile achieves a yield of ~95% [1]. This represents a 20 percentage-point increase in isolated yield.
| Evidence Dimension | Reaction yield in TCRA |
|---|---|
| Target Compound Data | ~95% isolated yield |
| Comparator Or Baseline | 4-Nitrophenylacetonitrile (CAS 555-21-5): ~75% isolated yield |
| Quantified Difference | +20 percentage points |
| Conditions | One-pot, three-component reductive alkylation with 4-methoxybenzaldehyde and 1,4-dihydropyridine, catalyzed by an amino acid |
Why This Matters
The 20% higher yield directly translates to improved atom economy and reduced purification costs in scale-up synthesis of pharmaceutical intermediates.
- [1] Ramachary, D. B., & Shiva Prasad, M. (2010). Direct amino acid-catalyzed cascade reductive alkylation of arylacetonitriles: high-yielding synthesis of ibuprofen analogs. Tetrahedron Letters, 51(40), 5246–5251. View Source
